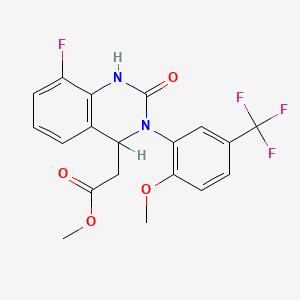
Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetate
Cat. No. B3167131
Key on ui cas rn:
917389-21-0
M. Wt: 412.3 g/mol
InChI Key: ZOBYBACEALCILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08372972B2
Procedure details


Methyl (2E)-3-{3-fluoro-2-[({[2-methoxy-5-(trifluoromethyl)phenyl]amino}carbonyl)amino]-phenyl}acrylate (50 g) is suspended in acetone (1.2 l) and treated with 1,8-diazobicyclo[5.4.0]undec-7-ene (3.7 g). The suspension is warmed to reflux (ca. 56° C.) and stirred for 4 h. The resulting clear solution is filtered warm through kieselguhr (5 g). The kieselguhr is rinsed with warm acetone (100 ml). Subsequently, acetone (550 g) is distilled off. The resulting suspension is cooled to 0° C. in the course of 3 h and stirred. The product is filtered off with suction, washed twice with cold acetone (50 ml) and dried at 45° C. overnight in the vacuum drying oven using entraining nitrogen. A total of 44.5 g of methyl {8-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl}acetate are obtained as a solid, corresponding to 89% of theory.
Quantity
50 g
Type
reactant
Reaction Step One

[Compound]
Name
1,8-diazobicyclo[5.4.0]undec-7-ene
Quantity
3.7 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([NH:14][C:15]([NH:17][C:18]2[CH:23]=[C:22]([C:24]([F:27])([F:26])[F:25])[CH:21]=[CH:20][C:19]=2[O:28][CH3:29])=[O:16])=[C:4](/[CH:8]=[CH:9]/[C:10]([O:12][CH3:13])=[O:11])[CH:5]=[CH:6][CH:7]=1>CC(C)=O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:14][C:15](=[O:16])[N:17]([C:18]1[CH:23]=[C:22]([C:24]([F:27])([F:26])[F:25])[CH:21]=[CH:20][C:19]=1[O:28][CH3:29])[CH:8]2[CH2:9][C:10]([O:12][CH3:13])=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=C(C=CC1)/C=C/C(=O)OC)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC
|
Step Two
[Compound]
|
Name
|
1,8-diazobicyclo[5.4.0]undec-7-ene
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
56 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension is warmed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting clear solution is filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warm through kieselguhr (5 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
The kieselguhr is rinsed with warm acetone (100 ml)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Subsequently, acetone (550 g) is distilled off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting suspension is cooled to 0° C. in the course of 3 h
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with cold acetone (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 45° C. overnight in the vacuum
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying oven
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC=C2C(N(C(NC12)=O)C1=C(C=CC(=C1)C(F)(F)F)OC)CC(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 44.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
